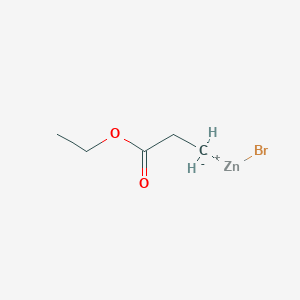

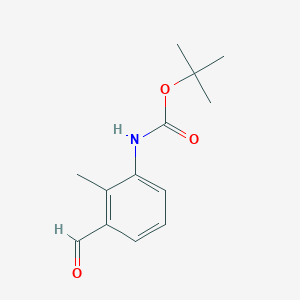

3-Ethoxy-3-oxopropylzinc bromide

Overview

Description

Synthesis Analysis

The synthesis of organozinc compounds involves the reaction of zinc with organic halides, often mediated by catalytic systems or through direct metalation strategies. For instance, electrosynthesis methods have been employed to prepare related organometallic reagents, such as 3-thienylzinc bromide, under mild conditions, showcasing the versatility and efficiency of these synthetic approaches in generating organozinc reagents (Gosmini, Nédélec, & Périchon, 1997).

Molecular Structure Analysis

The molecular structure of organozinc compounds typically features a zinc center bonded to organic groups. Structural elucidation often relies on spectroscopic methods, including IR spectroscopy and X-ray diffraction analysis, to provide insights into the bonding arrangements and the geometry around the zinc center. For related compounds, studies have focused on understanding the intramolecular interactions and the impact of these interactions on the reactivity and stability of the organozinc reagents.

Chemical Reactions and Properties

3-Ethoxy-3-oxopropylzinc bromide participates in various chemical reactions, primarily serving as a reagent in cross-coupling processes. These reactions enable the formation of complex molecular architectures by forging carbon-carbon bonds. The reactivity of organozinc compounds in cross-coupling reactions is influenced by the nature of the organic groups attached to zinc and the reaction conditions. For example, palladium(0)/copper(I)-cocatalyzed cross-coupling reactions have demonstrated the utility of organozinc reagents in the stereoselective synthesis of β-fluoro-α,β-unsaturated esters, highlighting the broad applicability of these reagents in organic synthesis (Peng, Qing, Li, & Hu, 2000).

Scientific Research Applications

Corrosion Inhibitors : Pyridazinium-based ionic liquids, similar in structure to 3-Ethoxy-3-oxopropylzinc bromide, have been found effective as corrosion inhibitors for carbon steel in acidic mediums. These inhibitors, such as 1-(6-ethoxy-6-oxohexyl)pyridazin-1-ium bromide, show significant inhibition efficiency, suggesting potential applications for 3-Ethoxy-3-oxopropylzinc bromide in corrosion inhibition (El-hajjaji et al., 2018).

Synthesis of Novel Compounds : Compounds like 1-ethoxy-1-oxophosphindolin-3-one have been used in the synthesis of new compounds, demonstrating potential for 3-Ethoxy-3-oxopropylzinc bromide in similar synthetic applications (Vollbrecht et al., 1997).

Antitumor Agents : Analogues of compounds like 8-ethoxy-2-(4-fluorophenyl)-3-nitro-2H-chromene have shown potent antiproliferative activities against tumor cell lines, suggesting a possible role for 3-Ethoxy-3-oxopropylzinc bromide in antitumor research (Yin et al., 2013).

Electrosynthesis : Similar organometallic compounds, such as 3-thienylzinc bromide, have been synthesized under mild conditions via electrosynthesis. This suggests potential for electrosynthetic applications of 3-Ethoxy-3-oxopropylzinc bromide (Gosmini et al., 1997).

Stereo- and Regioselective Synthesis : The reaction of diethoxyphosphoryldifluoromethylzinc bromide with cyclohex-2-enyl-1-phosphates, for instance, is a method for introducing difluoromethylenephosphonate units to cyclic arrays in a stereo- and regioselective manner. This suggests potential for 3-Ethoxy-3-oxopropylzinc bromide in similar chemical synthesis applications (Yokomatsu et al., 2003).

properties

IUPAC Name |

bromozinc(1+);ethyl propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9O2.BrH.Zn/c1-3-5(6)7-4-2;;/h1,3-4H2,2H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APPDFGHVJHZDKS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C[CH2-].[Zn+]Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrO2Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethoxy-3-oxopropylzinc bromide | |

CAS RN |

193065-68-8 | |

| Record name | Bromo[3-ethoxy-3-(oxo-κO)propyl-κC]zinc | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=193065-68-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methyl-2-(3-methylpyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B1142936.png)

![4-Methyl-2-(4-methyl-1h-pyrazol-1-yl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B1142945.png)